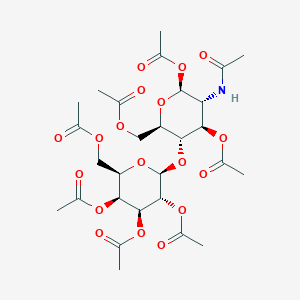

N-Acetyllactosamine Heptaacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

51450-25-0 |

|---|---|

Molecular Formula |

C28H39NO18 |

Molecular Weight |

677.6 g/mol |

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C28H39NO18/c1-11(30)29-21-24(41-15(5)34)22(19(9-38-12(2)31)45-27(21)44-18(8)37)47-28-26(43-17(7)36)25(42-16(6)35)23(40-14(4)33)20(46-28)10-39-13(3)32/h19-28H,9-10H2,1-8H3,(H,29,30)/t19-,20-,21-,22-,23+,24-,25+,26-,27-,28+/m1/s1 |

InChI Key |

XKTWMUHXXMTTHP-JLZLBSMASA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC(=O)C)COC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-Acetyllactosamine Heptaacetate: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyllactosamine Heptaacetate is a peracetylated derivative of N-Acetyllactosamine (LacNAc), a fundamental disaccharide unit found in a vast array of complex glycans, including N-linked and O-linked glycoproteins and glycolipids. As a crucial component of many biologically significant structures, LacNAc plays a vital role in cellular recognition, adhesion, and signaling. The heptaacetate form serves as a key synthetic intermediate in glycobiology and medicinal chemistry. By protecting the hydroxyl groups as acetate (B1210297) esters, the solubility of the sugar in organic solvents is significantly increased, and the hydroxyl groups are rendered unreactive, allowing for selective chemical modifications at other positions. This guide provides a detailed overview of its chemical properties, stability, and common experimental applications.

Chemical and Physical Properties

The core physicochemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 73208-61-4 | [1][2] |

| Molecular Formula | C₂₈H₃₉NO₁₈ | [1][2] |

| Molecular Weight | 677.61 g/mol | [1][2] |

| Appearance | Beige or White to Off-White Solid | [1] |

| Melting Point | 213-217 °C | [1] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [1] |

| Storage Temperature | Room temperature or -20°C | [2] |

Stability and Handling

The stability of this compound is governed by its seven acetate ester protecting groups. These groups are generally stable under neutral and mildly acidic conditions, making the compound relatively robust for storage and use in various organic solvents. However, they are susceptible to cleavage under specific chemical and enzymatic conditions.

Chemical Stability:

-

Acidic Conditions: Acetyl groups on glycosides are generally stable to mild acid. However, strong acidic conditions can lead to the hydrolysis of both the glycosidic bond and the acetate esters. The rate of hydrolysis is dependent on temperature, acid concentration, and reaction time.

-

Basic Conditions: The acetate esters are highly labile under basic conditions. Standard deprotection protocols, such as the Zemplén deacetylation (catalytic sodium methoxide (B1231860) in methanol), rapidly and quantitatively remove all acetate groups to yield the parent N-Acetyllactosamine. This reaction is typically performed at room temperature and is often complete within a few hours. Other bases like ammonia (B1221849) or hydrazine (B178648) can also be used for deacetylation.

-

Thermal Stability: The compound is a stable solid at room temperature with a high melting point, indicating good thermal stability in the solid state.

Enzymatic Stability: The ester linkages are potential substrates for various esterases and lipases. These enzymes can be used for regioselective or complete deacetylation under mild, aqueous conditions. For instance, lipases from Candida species have been shown to effectively deacetylate protected sugars.[3][4] This enzymatic approach is particularly useful when other functional groups sensitive to basic conditions are present in the molecule.

Recommended Storage: For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry place. Storage at -20°C is recommended to minimize any potential degradation over extended periods.

Experimental Protocols

This compound is primarily used as a building block in oligosaccharide synthesis. Below are generalized protocols for its deprotection and subsequent analysis.

Protocol 1: Chemical Deacetylation (Zemplén Conditions)

This protocol describes the complete removal of acetate protecting groups to yield N-Acetyllactosamine.

-

Dissolution: Dissolve this compound in anhydrous methanol (B129727) (e.g., 10-20 mg/mL).

-

Initiation: Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (e.g., 0.1 M solution, added dropwise until pH reaches 8-9).

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), typically using a mobile phase like ethyl acetate/methanol/water (e.g., 7:2:1 v/v/v). The product, N-Acetyllactosamine, will have a much lower Rf value than the starting material. The reaction is usually complete in 1-3 hours.

-

Neutralization: Once the reaction is complete, neutralize the mixture by adding an acidic ion-exchange resin (e.g., Dowex 50W-X8, H+ form) until the pH is neutral.

-

Work-up: Filter off the resin and wash it with methanol. Concentrate the combined filtrate and washings under reduced pressure to yield the crude N-Acetyllactosamine.

-

Purification: The resulting product can be purified by recrystallization or chromatography if necessary.

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method to assess the purity of this compound and to monitor reaction progress.

-

System: A reversed-phase HPLC system is suitable.

-

Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed. For example, a linear gradient from 20% to 80% acetonitrile in water over 30 minutes.

-

Detection: As the compound lacks a strong chromophore, detection can be achieved using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Refractive Index (RI) detector.[5][6][7] Mass spectrometry (LC-MS) can also be used for definitive identification.

-

Sample Preparation: Prepare a sample solution by dissolving a small amount of the compound in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

-

Analysis: Inject the sample onto the column and run the gradient. The retention time and peak purity can be used to assess the sample.

Protocol 3: Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR Analysis: The ¹H NMR spectrum will show characteristic signals for the anomeric protons, the sugar ring protons, and the methyl protons of the acetyl groups. The acetyl methyl groups will typically appear as multiple singlets in the region of δ 1.9-2.2 ppm. The sugar ring protons will be in the δ 3.5-5.5 ppm region.

-

¹³C NMR Analysis: The ¹³C NMR spectrum will show signals for the carbonyl carbons of the acetate groups around δ 170 ppm and the methyl carbons around δ 20-21 ppm. The sugar ring carbons will appear in the δ 50-100 ppm region.

-

2D NMR: Techniques like COSY and HSQC can be used to assign all proton and carbon signals unambiguously, confirming the structure and stereochemistry.

Applications in Synthesis and Visualization

The primary application of this compound is as a protected building block for the synthesis of complex glycoconjugates. The workflow typically involves the deprotection of the heptaacetate to unmask the hydroxyl groups, followed by its use as a glycosyl acceptor in enzymatic or chemical glycosylation reactions to extend the glycan chain. These synthesized glycans are invaluable tools for studying protein-carbohydrate interactions, such as the binding of galectins to LacNAc-containing structures.[8]

Caption: Synthetic workflow using this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Carbohydrate analysis: from sample preparation to HPLC on different stationary phases coupled with evaporative light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glycoconjugates: Synthesis, Functional Studies, and Therapeutic Developments - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of N-Acetyllactosamine Precursors in Cellular Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyllactosamine (LacNAc) is a fundamental disaccharide unit integral to a vast array of glycans, playing a pivotal role in numerous cellular processes. This technical guide provides an in-depth exploration of the biological significance of LacNAc and its precursors, with a focus on their synthesis, regulatory functions, and implications in disease. We delve into the enzymatic machinery responsible for LacNAc biosynthesis, its role as a structural backbone for complex glycans, and its function as a recognition motif in cell-cell and cell-matrix interactions. Furthermore, this document outlines key experimental methodologies for the analysis of LacNAc-containing glycans and presents quantitative data to support the understanding of these complex biological systems.

Introduction to N-Acetyllactosamine (LacNAc)

N-acetyllactosamine is a disaccharide composed of galactose (Gal) and N-acetylglucosamine (GlcNAc) linked via a β1-4 or β1-3 glycosidic bond, forming type 2 and type 1 LacNAc, respectively. The type 2 isomer (Galβ1-4GlcNAc) is the most common and serves as a core structural unit in N-linked and O-linked glycans, as well as glycolipids.[1] The precursors for LacNAc synthesis are the nucleotide sugars UDP-galactose (UDP-Gal) and UDP-N-acetylglucosamine (UDP-GlcNAc).[2] The availability of these precursors and the expression and activity of specific glycosyltransferases are critical determinants of the cellular glycan landscape.

The biological importance of LacNAc lies in its role as a scaffold for further glycosylation, such as sialylation and fucosylation, leading to the formation of terminal structures like Sialyl Lewis X, which are crucial for cell adhesion and immune responses.[3] Aberrant expression of LacNAc and its derivatives is frequently associated with pathological conditions, including cancer, where it can promote metastasis.[1][3]

Biosynthesis of N-Acetyllactosamine

The synthesis of LacNAc is a multi-step process that occurs primarily in the Golgi apparatus. It involves the sequential action of several enzymes that catalyze the formation and transfer of the monosaccharide units.

Precursor Synthesis: The Hexosamine Biosynthesis Pathway (HBP)

The availability of UDP-GlcNAc is regulated by the hexosamine biosynthesis pathway (HBP). This pathway integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc.[4] The key enzyme in this pathway is glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT), which converts fructose-6-phosphate and glutamine to glucosamine-6-phosphate. UDP-galactose is synthesized from UDP-glucose by the enzyme UDP-galactose 4'-epimerase (GALE).[2]

Glycosyltransferases in LacNAc Assembly

The formation of the LacNAc disaccharide is catalyzed by β-1,4-galactosyltransferases (B4GALTs), which transfer galactose from UDP-Gal to a terminal GlcNAc residue on a growing glycan chain.[5][6] The initial GlcNAc residue is added to the mannose core of N-glycans by N-acetylglucosaminyltransferases (MGATs), such as MGAT1.[7][8]

The biosynthesis of LacNAc can be visualized as a key step in the maturation of N-glycans within the Golgi apparatus.

Biological Functions of N-Acetyllactosamine

LacNAc units within glycans have diverse biological functions, primarily by acting as ligands for various glycan-binding proteins (lectins) and by modulating the activity of cell surface receptors.

Role in Cell Adhesion and Signaling

Poly-N-acetyllactosamine chains, which are polymers of repeating LacNAc units, serve as scaffolds for the presentation of terminal glycan epitopes.[3] For instance, the sialylated and fucosylated form, Sialyl Lewis X, is a critical ligand for selectins, mediating leukocyte rolling and extravasation during inflammation. In cancer, tumor cells can exploit this interaction to facilitate metastasis.[3]

Furthermore, the branching of N-glycans, which is initiated by MGAT enzymes, and the subsequent addition of LacNAc units can influence the clustering and signaling of cell surface receptors, such as growth factor receptors.[9]

Involvement in Cancer Progression

Alterations in glycosylation, including increased branching of N-glycans and the expression of poly-N-acetyllactosamine, are hallmarks of cancer.[3] These changes can promote tumor growth, invasion, and metastasis by modulating cell adhesion, signaling, and immune evasion.[3][10][11] For example, increased LacNAc expression has been observed in colorectal cancer.[1]

Quantitative Data

The enzymatic synthesis of LacNAc is governed by the kinetic properties of the involved glycosyltransferases. Understanding these parameters is crucial for both basic research and biotechnological applications.

| Enzyme | Substrate | Km (mM) | Source |

| β-1,4-galactosyltransferase 4 (B4GALT4) | UDP-Gal | 0.031 | [12] |

| β-1,4-galactosyltransferase 4 (B4GALT4) | GlcNAc-β-S-pNP | 0.238 | [12] |

| N-acetylglucosaminyltransferase I (MGAT1) | UDP-GlcNAc | 0.2 | [13] |

| N-acetylglucosaminyltransferase II (MGAT2) | UDP-GlcNAc | 0.4 | [13] |

| N-acetylglucosaminyltransferase V (MGAT5) | UDP-GlcNAc | 1.2 | [13] |

Table 1: Kinetic Parameters of Key Glycosyltransferases in LacNAc Biosynthesis.

Experimental Protocols

The study of N-acetyllactosamine and its role in cellular processes requires specialized techniques for the analysis of glycans. Below are summarized protocols for the analysis of N-linked glycans from total membrane proteins.

Protocol: Analysis of N-Glycosylation of Total Membrane Proteins

This protocol outlines the key steps for the enzymatic release, labeling, and analysis of N-glycans from membrane proteins.[14]

1. Isolation of Membrane Proteins: a. Homogenize approximately 4 million cells in a suitable lysis buffer containing protease inhibitors. b. Centrifuge the lysate to remove cellular debris. c. Isolate membrane proteins using methods such as Triton X-114 phase partitioning or ultracentrifugation.

2. N-Glycan Release: a. Denature the isolated membrane proteins using SDS. b. Add PNGase F to the denatured protein sample to specifically cleave N-linked glycans. c. Incubate overnight at 37°C.

3. Fluorescent Labeling of Released N-Glycans: a. To the released glycans, add a fluorescent labeling reagent (e.g., 2-aminobenzamide). b. Incubate at 65°C for 2 hours.

4. Purification of Labeled N-Glycans: a. Purify the labeled glycans from excess labeling reagent using a solid-phase extraction method, such as a GHP filter plate.

5. HILIC-UPLC or HPLC Analysis: a. Analyze the purified, labeled N-glycans by hydrophilic interaction liquid chromatography (HILIC) coupled to a fluorescence detector. b. Use a suitable gradient of acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer to separate the different glycan structures.

References

- 1. Tracking N-Acetyllactosamine on Cell Surface Glycans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. genecards.org [genecards.org]

- 6. uniprot.org [uniprot.org]

- 7. genecards.org [genecards.org]

- 8. MGAT1 - Wikipedia [en.wikipedia.org]

- 9. pnas.org [pnas.org]

- 10. Functional genomics identifies N-acetyllactosamine extension of complex N-glycans as a mechanism to evade lysis by natural killer cells :: MPG.PuRe [pure.mpg.de]

- 11. Functional genomics identifies N-acetyllactosamine extension of complex N-glycans as a mechanism to evade lysis by natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Protocol for Analysis of N-Glycosylation of Total Membrane Proteins - Creative Proteomics [creative-proteomics.com]

N-Acetyllactosamine Heptaacetate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Acetyllactosamine Heptaacetate, a crucial derivative in the field of glycobiology. This document summarizes its key chemical properties, outlines relevant experimental contexts, and illustrates a fundamental biosynthetic pathway.

Core Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value | References |

| CAS Number | 73208-61-4, 36954-63-9 | [1] |

| Molecular Weight | 677.61 g/mol | [2][3][4][5] |

| Molecular Formula | C28H39NO18 | [1][3][5][6] |

Experimental Context and Methodologies

This compound serves as a protected form of N-acetyllactosamine (LacNAc), a fundamental disaccharide unit found in a wide array of vertebrate glycans, including complex and hybrid N-glycans, O-glycans, and glycolipids.[3] Due to its protected nature, direct experimental protocols and signaling pathway involvement for the heptaacetate form are not extensively documented in publicly available literature. Instead, research focuses on the biologically active, unprotected N-acetyllactosamine.

The heptaacetate derivative is primarily utilized in chemical synthesis and as a precursor for introducing LacNAc into various molecules. The experimental protocols found in the literature, therefore, revolve around the synthesis and biological activities of LacNAc itself.

Enzymatic Synthesis of N-Acetyllactosamine

A common and high-yield method for synthesizing N-acetyllactosamine involves the regioselective transglycosylation activity of β-galactosidase from Bacillus circulans.[7] This enzymatic approach offers significant advantages over complex chemical synthesis routes.[5]

Key Experimental Parameters: [7]

-

Enzyme: β-galactosidase from Bacillus circulans

-

Donor Substrate: Lactose

-

Acceptor Substrate: N-acetyl-D-glucosamine (D-GlcpNAc)

-

Temperature: 15°C

-

pH: 5.0

This method has been shown to significantly reduce incubation time and improve the yield by 100% compared to previously described methods.[7]

Signaling Pathway Involvement of N-Acetyllactosamine

While this compound is not directly implicated in signaling pathways, its deprotected form, N-acetyllactosamine, is a key structural component of glycans that can modulate cellular signaling. For instance, poly-N-acetyllactosamine chains have been shown to attenuate fibroblast growth factor (FGF) signaling.[8]

The initiation of poly-N-acetyllactosamine chain biosynthesis is carried out by an N-acetyl-β-D-glucosaminyltransferase.[9] This enzyme preferentially acts on complex-type tri- and tetra-antennary oligosaccharides, highlighting the specificity of glycan modifications in biological systems.[9]

Visualizing a Key Biosynthetic Pathway

The following diagram illustrates the enzymatic synthesis of N-acetyllactosamine, a fundamental process in glycobiology.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tracking N-Acetyllactosamine on Cell Surface Glycans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of N-Acetyllactosamine and N-Acetyllactosamine-Based Bioactives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. High-yield synthesis of N-acetyllactosamine by regioselective transglycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Attenuation of fibroblast growth factor signaling by poly-N-acetyllactosamine type glycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Initiation of poly-N-acetyllactosamine chain biosynthesis occurs preferentially on complex multiantennary asparagine-linked oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Glycosylation: A Technical Chronicle of Acetylated Glycosyl Donors

For Immediate Release

A comprehensive technical guide detailing the discovery and history of acetylated glycosyl donors, pivotal molecules in carbohydrate chemistry and drug development, is now available for researchers, scientists, and professionals in the field. This whitepaper provides an in-depth exploration of the foundational glycosylation methods, featuring detailed experimental protocols, quantitative data from seminal works, and visualizations of key chemical pathways.

The late 19th and early 20th centuries marked a revolutionary period in organic chemistry, with the elucidation of the structures of carbohydrates and the development of methods for their synthesis. At the forefront of this wave of discovery were German chemists Emil Fischer and the collaborative duo of Wilhelm Koenigs and Edward Knorr. Their pioneering work laid the groundwork for the controlled synthesis of glycosides, a critical process in numerous biological functions and for the development of therapeutics.

This guide begins with the foundational Fischer Glycosylation , discovered by Emil Fischer between 1893 and 1895.[1] This method involves the acid-catalyzed reaction of an unprotected aldose or ketose with an alcohol.[1] While groundbreaking, this approach often results in a mixture of furanose and pyranose ring isomers as well as α- and β-anomers, with the thermodynamically more stable product, typically the α-anomer, forming over longer reaction times.[1]

The core of this technical guide focuses on the advent of acetylated glycosyl donors, a landmark advancement that offered greater control over the stereochemical outcome of glycosylation. In 1901, Wilhelm Koenigs and his student Edward Knorr reported a novel method for the formation of glycosides using a fully acetylated glycosyl halide, specifically acetobromoglucose, as the glycosyl donor.[2][3] This reaction, now famously known as the Koenigs-Knorr reaction , utilized silver carbonate as a promoter to facilitate the substitution of the anomeric bromide with an alcohol.[2]

A crucial aspect of the Koenigs-Knorr reaction is the role of the acetyl group at the C-2 position of the glycosyl donor. This neighboring group participates in the reaction mechanism, leading to the formation of a stable 1,2-trans glycosidic bond with high stereoselectivity.[2] This was a significant improvement over the Fischer method, providing a more predictable and controlled route to specific glycoside products.

This whitepaper presents detailed experimental protocols from these original, groundbreaking studies, allowing researchers to understand the methodologies in their historical context. Furthermore, quantitative data on reaction yields and stereoselectivity from early experiments have been compiled into clear, structured tables for easy comparison and analysis.

Key Historical Developments in Glycosylation

| Method | Year | Key Scientists | Glycosyl Donor | Promoter/Catalyst | Key Outcome |

| Fischer Glycosylation | 1893-1895 | Emil Fischer | Unprotected Aldose/Ketose | Acid (e.g., HCl) | Formation of a mixture of anomers and ring isomers.[1] |

| Koenigs-Knorr Reaction | 1901 | Wilhelm Koenigs, Edward Knorr | Acetylated Glycosyl Halide (e.g., Acetobromoglucose) | Silver Salt (e.g., Silver Carbonate) | Stereoselective formation of 1,2-trans glycosides.[2] |

Experimental Protocols from Seminal Works

Original Fischer Glycosylation of Glucose with Methanol (B129727) (1893)

A detailed protocol based on Emil Fischer's original work for the synthesis of methyl glucoside.

Materials:

-

D-Glucose

-

Anhydrous Methanol

-

Dry Hydrogen Chloride (HCl) gas

Procedure:

-

A suspension of D-glucose in anhydrous methanol is prepared.

-

Dry HCl gas is passed through the methanolic suspension, serving as the acid catalyst.

-

The reaction mixture is heated, leading to the dissolution of glucose and the formation of methyl glycosides.

-

The reaction is an equilibrium process; prolonged reaction times favor the formation of the more stable pyranoside forms, particularly the α-anomer.[1]

-

Upon completion, the acidic catalyst is neutralized, and the solvent is removed under reduced pressure.

-

The resulting syrup contains a mixture of α- and β-methyl glucosides in both pyranose and furanose forms, which can be separated by crystallization.

Original Koenigs-Knorr Synthesis of Ethyl Tetraacetyl-β-D-glucoside (1901)

A detailed protocol based on the original publication by Koenigs and Knorr.

Materials:

-

Acetobromoglucose (2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide)

-

Anhydrous Ethanol (B145695)

-

Freshly prepared, dry Silver Carbonate

-

Anhydrous Ether

Procedure:

-

Preparation of Acetobromoglucose: The acetylated glycosyl donor, acetobromoglucose, is synthesized from glucose.

-

Glycosylation: Acetobromoglucose is dissolved in anhydrous ethanol.

-

Freshly prepared and dried silver carbonate is added to the solution to act as a halogen acceptor (promoter).

-

The reaction mixture is shaken or stirred at room temperature. The reaction progress is monitored by the precipitation of silver bromide.

-

Workup: After the reaction is complete, the solid silver salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The product, ethyl 2,3,4,6-tetra-O-acetyl-β-D-glucoside, is purified by crystallization from a suitable solvent such as ethanol or ether. The 1,2-trans stereochemistry is a result of the neighboring group participation of the C-2 acetyl group.[2]

Visualizing the Glycosylation Pathways

To further elucidate the mechanisms and workflows described, this guide includes diagrams generated using the DOT language, adhering to strict visualization standards for clarity and accessibility.

References

The Core Mechanism of N-Acetyllactosamine Heptaacetate in Glycosylation: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of N-Acetyllactosamine Heptaacetate, a pivotal tool in the field of glycobiology for the controlled modification of cellular glycosylation. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the metabolic journey of this compound from cellular entry to its incorporation into complex glycans, and its subsequent impact on cellular signaling pathways.

Introduction: Leveraging Peracetylation for Glycan Engineering

N-Acetyllactosamine (LacNAc) is a fundamental disaccharide unit of N-linked and O-linked glycans, forming the backbone of poly-N-acetyllactosamine (poly-LacNAc) chains. These structures are integral to a multitude of biological processes, including cell adhesion, signaling, and immune responses. The manipulation of these pathways for therapeutic and research purposes is a key objective in glycobiology. This compound, a peracetylated derivative of LacNAc, offers a strategic advantage in this endeavor. The seven acetate (B1210297) groups esterified to its hydroxyl moieties render the molecule lipophilic, significantly enhancing its ability to permeate cell membranes.

Mechanism of Action: From Prodrug to Precursor

The journey of this compound as a modulator of glycosylation can be dissected into several key stages, beginning with its uptake and intracellular activation.

Cellular Uptake and Intracellular Deacetylation

Once introduced to a cellular environment, the acetylated and hydrophobic nature of this compound facilitates its passive diffusion across the cell membrane. Inside the cytoplasm, the compound is met by a suite of non-specific esterases. These enzymes rapidly hydrolyze the ester bonds, removing the seven acetate groups to liberate the biologically active N-Acetyllactosamine molecule. This intracellular deacetylation is a critical activation step, effectively trapping the hydrophilic LacNAc within the cell. Peracetylated monosaccharides have been shown to be relatively stable in the presence of serum esterases, ensuring their integrity until they reach the intracellular environment.[1]

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [color="#202124", fontname="Arial", fontsize=9];

} caption: Metabolic pathway of this compound.

Metabolic Activation and Incorporation into Glycans

Following deacetylation, N-Acetyllactosamine can enter the cellular glycosylation machinery through several potential pathways. It can be acted upon by kinases, such as N-acetylglucosamine kinase and galactokinase, which phosphorylate the respective monosaccharide units. These phosphorylated intermediates are then converted into their nucleotide-activated forms, UDP-Galactose (UDP-Gal) and UDP-N-acetylglucosamine (UDP-GlcNAc). These nucleotide sugars are the essential donor substrates for glycosyltransferases located in the Golgi apparatus.

Alternatively, LacNAc itself may be directly phosphorylated and activated. Once activated, these precursors are transported into the Golgi apparatus, where they serve to enrich the pool of donor substrates available for glycan synthesis. This increased availability drives the enzymatic addition of LacNAc units onto growing glycan chains on proteins and lipids, leading to the elongation of existing chains or the initiation of new ones. This process is primarily mediated by β-1,4-galactosyltransferases (B4GALT) and β-1,3-N-acetylglucosaminyltransferases (B3GNT), which work in concert to synthesize poly-LacNAc structures.[2]

Impact on Cellular Signaling Pathways

The modification of cell surface glycans, particularly on receptor tyrosine kinases (RTKs), can have profound effects on their function and downstream signaling. N-linked glycosylation is crucial for the proper folding, stability, and trafficking of RTKs to the cell membrane.[3][4] Altering the structure of these glycans by increasing the prevalence of LacNAc and poly-LacNAc chains can modulate receptor dimerization, ligand binding, and ultimately, the activation of signaling cascades.

For instance, the glycosylation status of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) has been shown to influence their signaling output.[5][6][7][8] Increased sialylation or fucosylation, which often occurs on LacNAc termini, can either enhance or suppress receptor activation, depending on the specific receptor and glycan structure. By providing an abundance of the LacNAc backbone, treatment with this compound can lead to a significant remodeling of the cell surface glycome, thereby impacting critical pathways such as the RAS/MAPK and PI3K/AKT signaling cascades, which are downstream of many RTKs.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#34A853", fillcolor="#34A853"]; edge [color="#202124", fontname="Arial", fontsize=9];

} caption: Impact of LacNAc modification on RTK signaling.

Quantitative Data and Experimental Protocols

While precise quantitative data on the uptake and incorporation efficiency of this compound is often cell-type and condition-dependent, the following tables summarize representative data from studies using peracetylated sugar precursors to modulate glycosylation.

Table 1: Representative Efficiency of Peracetylated Sugar Incorporation

| Cell Line | Precursor Compound | Concentration | Incubation Time | Method of Detection | Reported Outcome |

|---|---|---|---|---|---|

| Jurkat | Ac4ManNAz | 25 µM | 3 days | Flow Cytometry | Significant cell surface labeling |

| CHO | Ac4GlcNAz | 50 µM | 2 days | Western Blot | Incorporation into glycoproteins |

| HeLa | Ac4Fuc | 50 µM | 48 hours | Fluorescence Microscopy | Visible cell surface labeling |

Note: This table provides illustrative data for analogous peracetylated monosaccharides, as direct quantitative efficiency for this compound is not widely published and is highly variable.

Experimental Protocol 1: Cell Treatment and Glycan Analysis by Mass Spectrometry

This protocol outlines a general procedure for treating cultured cells with this compound and subsequently analyzing the changes in N-linked glycans.

1. Cell Culture and Treatment: a. Plate cells of interest (e.g., HeLa, CHO, or a specific cancer cell line) in appropriate culture vessels and grow to 70-80% confluency. b. Prepare a stock solution of this compound in DMSO (e.g., 50 mM). c. Dilute the stock solution in fresh culture medium to the desired final concentration (typically 25-100 µM). d. Replace the existing medium with the treatment medium and incubate for 24-72 hours. Include a vehicle control (DMSO only).

2. Protein Extraction and Glycan Release: a. Harvest the cells and lyse them in a suitable buffer containing protease inhibitors. b. Quantify the protein concentration of the lysate. c. Denature a known amount of protein (e.g., 100 µg) and reduce and alkylate the cysteine residues. d. Digest the proteins with trypsin overnight. e. Release the N-linked glycans from the resulting peptides by incubation with PNGase F.

3. Glycan Purification and Analysis: a. Purify the released glycans using a solid-phase extraction (SPE) method, such as porous graphitized carbon. b. Permethylate the purified glycans to improve ionization efficiency for mass spectrometry. c. Analyze the permethylated glycans by MALDI-TOF or LC-MS/MS to identify and quantify the different glycan structures.[9][10][11][12][13] Compare the glycan profiles of treated and control cells to determine the extent of LacNAc incorporation and poly-LacNAc elongation.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#EA4335", fillcolor="#EA4335"]; edge [color="#202124", fontname="Arial", fontsize=9];

} caption: Workflow for glycan analysis after precursor treatment.

Experimental Protocol 2: Analysis of RTK Phosphorylation

This protocol describes how to assess the impact of altered glycosylation on the activation of a specific Receptor Tyrosine Kinase.

1. Cell Treatment and Stimulation: a. Treat cells with this compound or vehicle control as described in Protocol 1. b. Prior to harvesting, serum-starve the cells for 4-6 hours. c. Stimulate the cells with the specific ligand for the RTK of interest (e.g., EGF for EGFR, VEGF for VEGFR) for a short period (e.g., 5-15 minutes). Include an unstimulated control.

2. Immunoprecipitation and Western Blotting: a. Lyse the cells in a buffer containing phosphatase and protease inhibitors. b. Immunoprecipitate the target RTK from the cell lysates using a specific antibody. c. Separate the immunoprecipitated proteins by SDS-PAGE and transfer to a PVDF membrane. d. Probe the membrane with a primary antibody specific for the phosphorylated form of the RTK (e.g., anti-phospho-EGFR). e. Strip the membrane and re-probe with an antibody for the total RTK as a loading control.

3. Quantification and Analysis: a. Detect the antibody binding using a chemiluminescent substrate and image the blot. b. Quantify the band intensities and normalize the phosphorylated RTK signal to the total RTK signal.[14] c. Compare the levels of ligand-induced phosphorylation between the this compound-treated and control cells.

Conclusion and Future Directions

This compound serves as a powerful and effective tool for the metabolic engineering of cell surface glycans. Its ability to readily enter cells and serve as a precursor for LacNAc biosynthesis allows for the targeted modification of glycan structures. This, in turn, provides a valuable method for investigating the role of specific glycan motifs in modulating cell signaling pathways, particularly those governed by receptor tyrosine kinases. Future research will likely focus on elucidating the precise quantitative effects of such glycan remodeling in various cell types and disease models, paving the way for novel therapeutic strategies that target glycosylation pathways.

References

- 1. Extracellular and Intracellular Esterase Processing of SCFA-Hexosamine Analogs: Implications for Metabolic Glycongineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Association of β-1,3-N-acetylglucosaminyltransferase 1 and β-1,4-galactosyltransferase 1, trans-Golgi enzymes involved in coupled poly-N-acetyllactosamine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studying N-linked glycosylation of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aberrations in the glycosylation of receptor tyrosine kinases: A focus on lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Glycosylation regulates ligand-dependent activation and signaling of vascular endothelial growth factor receptor 2 (VEGFR2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bisecting N-Acetylglucosamine on EGFR Inhibits Malignant Phenotype of Breast Cancer via Down-Regulation of EGFR/Erk Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mass Spectrometry Analysis of Glycopeptides Enriched by Anion Exchange-Mediated Methods Reveals PolyLacNAc-Extended N-Glycans in Integrins and Tetraspanins in Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mass spectrometry in the analysis of N- and O-linked glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Mass Spectrometry Approaches to Glycomic and Glycoproteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of changes in phosphorylation of receptor tyrosine kinases: antibody arrays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Protecting Groups in N-Acetyllactosamine Heptaacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyllactosamine (LacNAc) is a fundamental disaccharide unit of complex glycans involved in a myriad of biological recognition processes, from immune responses to cancer metastasis. Chemical synthesis and modification of LacNAc-containing structures are crucial for the development of novel therapeutics and research tools. This technical guide provides a comprehensive overview of the protecting groups in N-Acetyllactosamine Heptaacetate, a key intermediate in glycochemistry. We will delve into the strategic use of acetyl groups for the temporary protection of hydroxyl functionalities, detailing the experimental protocols for both their installation and removal. This guide will further present key quantitative data and visualizations to illustrate the chemical transformations and the biological significance of N-Acetyllactosamine.

Introduction: The Role of Protecting Groups in Carbohydrate Chemistry

Carbohydrates, with their multiple hydroxyl groups of similar reactivity, present a significant challenge in synthetic chemistry. To achieve regioselective modifications, it is essential to employ protecting groups to temporarily block certain hydroxyls while others react. Acetyl (Ac) groups are one of the most widely used protecting groups in carbohydrate chemistry due to several key advantages:

-

Ease of Introduction and Removal: Acetylation is typically a high-yielding reaction, and the resulting acetate (B1210297) esters are stable under a range of conditions. Their removal, or deacetylation, can also be achieved efficiently under mild basic conditions.

-

Influence on Stereoselectivity: An acetyl group at the C-2 position of a glycosyl donor can influence the stereochemical outcome of a glycosylation reaction through "neighboring group participation," leading to the formation of 1,2-trans-glycosidic linkages.

-

Crystallinity: Per-O-acetylated carbohydrates are often crystalline solids, which facilitates their purification by recrystallization.

This compound is the fully protected form of N-Acetyllactosamine, with all seven of its free hydroxyl groups and the secondary amine of the N-acetyl group acetylated. This per-O-acetylated derivative is a stable, crystalline solid that is soluble in common organic solvents, making it an ideal intermediate for further chemical modifications.

Chemical Structure and Protecting Groups

N-Acetyllactosamine is a disaccharide composed of N-acetylglucosamine (GlcNAc) and galactose (Gal) linked via a β(1→4) glycosidic bond. In its heptaacetate form, all seven hydroxyl groups are protected as acetate esters.

Caption: Chemical structure of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the acetylation of N-Acetyllactosamine and the deacetylation of this compound.

Acetylation of N-Acetyllactosamine

This protocol describes the per-O-acetylation of N-Acetyllactosamine using acetic anhydride (B1165640) and pyridine (B92270).

Materials:

-

N-Acetyllactosamine

-

Pyridine, anhydrous

-

Acetic anhydride

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for column chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Dissolve N-Acetyllactosamine (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (at least 8 equivalents) to the solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of methanol (B129727).

-

Remove the solvents under reduced pressure. Co-evaporate with toluene (B28343) to remove residual pyridine.

-

Dissolve the residue in dichloromethane (DCM) and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Deacetylation of this compound (Zemplén Deacetylation)

This protocol describes the removal of the acetyl protecting groups using a catalytic amount of sodium methoxide (B1231860) in methanol.

Materials:

-

This compound

-

Methanol, anhydrous

-

Sodium methoxide (catalytic amount, e.g., 0.1 equivalents)

-

Amberlite IR120 (H⁺) resin or other acidic resin

-

Dichloromethane (DCM)

-

Methanol

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous methanol under an inert atmosphere.

-

Add a catalytic amount of sodium methoxide.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete (typically within a few hours), neutralize the mixture by adding Amberlite IR120 (H⁺) resin until the pH is neutral.

-

Filter the resin and wash it with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the unprotected N-Acetyllactosamine.

-

If necessary, the product can be further purified by recrystallization or chromatography.

Data Presentation

The following table summarizes key quantitative data for N-Acetyllactosamine and its heptaacetate derivative. Please note that specific yields can vary depending on the reaction scale and purification methods.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Acetylation Yield (%) | Typical Deacetylation Yield (%) |

| N-Acetyllactosamine | C₁₄H₂₅NO₁₁ | 383.35 | N/A | >95 |

| This compound | C₂₈H₃₉NO₁₈ | 677.61 | 58-87[1] | N/A |

Note on Analytical Data: While specific experimental NMR and mass spectrometry data for this compound were not found in the searched literature, the expected spectral characteristics would be consistent with its structure. ¹H NMR would show characteristic signals for the acetyl methyl protons around 1.9-2.1 ppm and the sugar ring protons between 3.5 and 5.5 ppm. ¹³C NMR would display signals for the acetyl carbonyl carbons around 170 ppm and the sugar ring carbons between 60 and 100 ppm. Mass spectrometry would be expected to show a molecular ion peak corresponding to its molecular weight.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the protection and deprotection of N-Acetyllactosamine.

Caption: Workflow for the synthesis and deprotection of this compound.

Biological Context: N-Acetyllactosamine in Signaling Pathways

N-Acetyllactosamine is a crucial building block of poly-N-acetyllactosamine (poly-LacNAc) chains, which are extensions of N- and O-linked glycans on cell surface glycoproteins. These poly-LacNAc chains play a significant role in cell-cell and cell-matrix interactions by serving as ligands for various glycan-binding proteins, such as galectins.

The expression and branching of poly-LacNAc chains are often altered in cancer cells, which can impact cell signaling pathways related to cell adhesion, migration, and invasion. For instance, increased branching of poly-LacNAc has been associated with cancer progression and metastasis. The ability to chemically synthesize and modify LacNAc-containing structures is therefore vital for developing tools to study these signaling pathways and for the design of potential therapeutic interventions that target these interactions.

Caption: Role of poly-N-acetyllactosamine in galectin-mediated cell signaling.

Conclusion

The strategic use of acetyl protecting groups is indispensable for the chemical synthesis and manipulation of N-Acetyllactosamine. This compound serves as a versatile and stable intermediate, enabling a wide range of chemical modifications. The detailed protocols and data presented in this guide provide a valuable resource for researchers in glycobiology and drug discovery who are working with this important class of biomolecules. A deeper understanding of the chemistry of protected carbohydrates is fundamental to advancing our knowledge of their complex biological roles and for the development of novel glycan-based diagnostics and therapeutics.

References

An In-depth Technical Guide to the Solubility of N-Acetyllactosamine Heptaacetate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Acetyllactosamine Heptaacetate, a peracetylated form of the disaccharide N-acetyllactosamine. Due to its acetylated nature, its solubility profile differs significantly from its parent molecule. Understanding these characteristics is crucial for its application in glycobiology research, drug development, and other life science fields.

Core Concepts: Structure and Solubility

This compound is a derivative of N-acetyllactosamine where the hydroxyl groups are replaced by acetate (B1210297) esters. This peracetylation renders the molecule significantly less polar, thereby influencing its solubility in various laboratory solvents. While the parent N-acetyllactosamine exhibits some solubility in water (5 mg/mL), the heptaacetate derivative is expected to be more soluble in organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not widely available in published literature. However, qualitative assessments from various sources provide valuable insights into its solubility profile. The following table summarizes the available information.

| Solvent | Chemical Formula | Type | Solubility |

| Chloroform | CHCl₃ | Halogenated | Slightly Soluble |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble |

Note: "Slightly Soluble" and "Soluble" are qualitative terms. The actual solubility can be influenced by factors such as temperature, purity of the solute and solvent, and the method of dissolution.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound. This method is based on the principle of reaching a saturated solution and then quantifying the dissolved solute.

Materials:

-

This compound

-

Selected laboratory solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone, chloroform, dichloromethane, ethyl acetate, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or a UV-Vis spectrophotometer

-

Volumetric flasks and other standard laboratory glassware

Procedure:

-

Preparation of Stock Solutions: Prepare a standard stock solution of this compound in a solvent in which it is freely soluble (e.g., a small amount of DMSO or a suitable organic solvent). This will be used to create a calibration curve.

-

Equilibration: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

-

Saturation: Agitate the vials at a constant temperature (e.g., 25 °C) using a thermostatic shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Determine the concentration of this compound in the supernatant using the calibration curve. The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

Caption: A generalized workflow for the experimental determination of solubility.

Unveiling the Potential of N-Acetyllactosamine Heptaacetate in Glycobiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The intricate world of glycobiology holds immense promise for understanding and combating a myriad of diseases, from cancer to autoimmune disorders. At the heart of this field lies the study of glycans, complex carbohydrate structures that adorn cell surfaces and play pivotal roles in cellular communication, recognition, and signaling. N-Acetyllactosamine (LacNAc) is a fundamental disaccharide unit that forms the backbone of many of these complex glycans, and its peracetylated derivative, N-Acetyllactosamine Heptaacetate (LacNAc(OAc)7), has emerged as a powerful tool for researchers. This technical guide delves into the core applications of this compound in glycobiology, providing insights into its use in metabolic glycoengineering, the elucidation of signaling pathways, and its potential in therapeutic development.

Metabolic Glycoengineering with this compound

Metabolic glycoengineering is a technique that allows for the modification of cell surface glycans by introducing unnatural monosaccharide precursors into cellular metabolic pathways. The heptaacetate form of N-acetyllactosamine enhances its cell permeability, allowing it to be efficiently taken up by cells. Once inside, cellular esterases remove the acetate (B1210297) groups, and the resulting N-acetyllactosamine can be incorporated into glycan chains. This process enables researchers to study the effects of increased LacNAc expression on various cellular processes.

Principle of Metabolic Glycoengineering with LacNAc(OAc)7

The core principle involves hijacking the cell's natural glycan biosynthesis machinery. The acetylated, and therefore more lipophilic, LacNAc(OAc)7 readily crosses the cell membrane. Intracellular esterases then deacetylate the molecule, liberating N-acetyllactosamine. This "unnatural" precursor can then be utilized by glycosyltransferases to extend existing glycan chains, leading to an increase in the density of LacNAc and poly-LacNAc structures on the cell surface.

Impact on Cell Signaling: The EGFR Pathway

One of the most significant areas of investigation is the influence of altered glycosylation on receptor tyrosine kinase (RTK) signaling. The Epidermal Growth Factor Receptor (EGFR) is a well-studied RTK whose activity is intricately regulated by N-linked glycosylation. Increased levels of LacNAc on EGFR's N-glycans can modulate its function.

EGFR N-Glycosylation and Downstream Signaling

EGFR possesses multiple N-glycosylation sites within its extracellular domain.[1][2] These glycans are not mere decorations but play crucial roles in proper protein folding, stability, ligand binding, and receptor dimerization.[3][4] Alterations in the structure of these N-glycans, such as an increase in LacNAc content, can impact EGFR's ability to dimerize upon ligand binding, which is a critical step for the activation of its intracellular tyrosine kinase domain.[3] This, in turn, affects the phosphorylation of downstream signaling molecules in pathways like the Ras-Raf-MEK-ERK cascade, which is central to cell proliferation, differentiation, and survival.[5]

Quantitative Analysis of Glycosylation Changes

To assess the impact of this compound treatment, it is crucial to quantify the resulting changes in cell surface glycosylation. Several techniques can be employed for this purpose, with mass spectrometry and lectin microarrays being the most prominent.

Data Presentation

| Analytical Method | Parameter Measured | Typical Observation with LacNAc(OAc)7 Treatment | Reference |

| Mass Spectrometry (N-glycan profiling) | Relative abundance of specific N-glycan structures | Increase in the intensity of peaks corresponding to complex-type N-glycans with additional LacNAc units. | [6] |

| Lectin Microarray | Binding intensity of LacNAc-specific lectins (e.g., PHA-E, LEA) | Increased fluorescence intensity for lectins that recognize poly-LacNAc chains. | [7] |

| Western Blot (Phospho-protein analysis) | Phosphorylation status of signaling proteins (e.g., p-EGFR, p-ERK) | Altered levels of phosphorylation, indicating modulation of the signaling pathway. | [5][8] |

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following sections outline key experimental protocols for studying the effects of this compound.

Metabolic Labeling of Cultured Cells

This protocol describes the general procedure for treating cultured cells with this compound to induce changes in cell surface glycosylation.

Materials:

-

This compound (LacNAc(OAc)7)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Complete cell culture medium appropriate for the cell line

-

Cultured cells (e.g., cancer cell lines)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare Stock Solution: Dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 100 mM). Store at -20°C.

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 50-70%).

-

Treatment: Dilute the LacNAc(OAc)7 stock solution in complete culture medium to the desired final concentration (e.g., 50-200 µM). Remove the old medium from the cells and replace it with the medium containing LacNAc(OAc)7. A vehicle control (medium with the same concentration of DMSO) should be included.

-

Incubation: Incubate the cells for a specified period (e.g., 24-72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove any residual compound. The cells are now ready for downstream analysis (e.g., protein extraction for Western blotting, glycan analysis).[9]

Western Blot Analysis of EGFR Phosphorylation

This protocol outlines the steps to assess the phosphorylation status of EGFR and downstream kinases like ERK following treatment with this compound.

Materials:

-

Treated and control cell pellets

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-ERK, anti-total ERK, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: Lyse the cell pellets in RIPA buffer on ice for 30 minutes.[5]

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.[5]

-

Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli buffer and boil for 5-10 minutes.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.[10]

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.[10]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[10]

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

N-Glycan Profiling by Mass Spectrometry

This protocol provides a general workflow for the analysis of N-glycans from glycoproteins after metabolic labeling.

Procedure Outline:

-

Protein Extraction: Extract total protein from the metabolically labeled cells.

-

Glycoprotein Enrichment (Optional): Enrich for glycoproteins using methods like lectin affinity chromatography to reduce sample complexity.

-

Proteolytic Digestion: Digest the proteins into peptides using an enzyme such as trypsin.

-

N-Glycan Release: Release the N-glycans from the glycopeptides using the enzyme PNGase F.[11]

-

Labeling: Label the released N-glycans with a fluorescent tag (e.g., 2-aminobenzamide) to enhance detection.[12]

-

LC-MS/MS Analysis: Separate the labeled N-glycans using liquid chromatography and analyze them by tandem mass spectrometry to determine their structures and relative abundances.[13]

-

Data Analysis: Use specialized software to identify and quantify the N-glycan structures based on their mass-to-charge ratios and fragmentation patterns.[13]

Conclusion and Future Directions

This compound is a valuable tool in the glycobiologist's arsenal, enabling the controlled modification of cell surface glycans and the subsequent investigation of their roles in cellular processes. The ability to increase LacNAc and poly-LacNAc structures on demand provides a powerful method for dissecting the intricate relationship between glycosylation and cell signaling, particularly in the context of cancer and immunology. Future research will likely focus on the use of this and similar compounds in more complex in vivo models to better understand the systemic effects of altered glycosylation and to explore their potential as therapeutic agents or as tools for developing novel drug delivery systems that target specific glycan structures. The continued development of advanced analytical techniques, such as quantitative mass spectrometry and high-resolution imaging, will further enhance our ability to unravel the complexities of the glycome and its profound impact on health and disease.

References

- 1. portlandpress.com [portlandpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Role of N-glycosylation in EGFR ectodomain ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. benchchem.com [benchchem.com]

- 6. msb2024.org [msb2024.org]

- 7. zbiotech.com [zbiotech.com]

- 8. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for analyzing the biosynthesis and degradation of N-glycan precursors in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. N-linked global glycan profiling by nanoLC mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 13. N-Glycan profiling by liquid chromatography-mass spectrometry (LC-MS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

N-Acetyllactosamine Heptaacetate: A Technical Guide to its Role in Glycan Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Acetyllactosamine Heptaacetate, a pivotal tool in the field of glycobiology. We will explore its fundamental properties, its critical role as a precursor in glycan synthesis, and its application in the study of complex biological systems. This document will detail experimental protocols, present quantitative data, and visualize key pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to N-Acetyllactosamine and its Heptaacetate Derivative

N-acetyllactosamine (LacNAc) is a fundamental disaccharide unit, composed of galactose and N-acetylglucosamine, that forms the backbone of numerous complex glycans on the surface of cells.[1] These structures are integral to a myriad of biological processes, including cell adhesion, signaling, and immune responses.[2] The peracetylated form, this compound, is a chemically modified version of LacNAc where the hydroxyl groups are acetylated. This modification renders the molecule more lipophilic, enhancing its ability to permeate cell membranes.[3][4] Once inside the cell, endogenous esterases remove the acetate (B1210297) groups, liberating N-Acetyllactosamine to be incorporated into glycan chains through the cell's natural biosynthetic pathways.[4] This strategy, known as metabolic glycan labeling, makes this compound an invaluable reagent for studying glycan dynamics and function.[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Acetyllactosamine and its heptaacetate derivative is crucial for their effective application in experimental settings.

| Property | N-Acetyllactosamine | This compound | References |

| Molecular Formula | C₁₄H₂₅NO₁₁ | C₂₈H₃₉NO₁₈ | [6][7] |

| Molecular Weight | 383.35 g/mol | 677.6 g/mol | [6][8] |

| Appearance | White to off-white solid | Solid | [8][9] |

| Solubility | Water: 5 mg/mL | Soluble in liquid and supercritical CO₂. Poor aqueous solubility. | [9][10][11] |

| Storage Temperature | 2-8°C | 4°C | [8][9] |

Role in Glycan Synthesis

N-Acetyllactosamine serves as a fundamental building block for the extension of glycan chains, particularly in the formation of poly-N-acetyllactosamine (poly-LacNAc) structures.[2] These chains, consisting of repeating LacNAc units, are found on both N- and O-linked glycans and play significant roles in modulating cell-cell and cell-matrix interactions. The synthesis of LacNAc-containing glycans is a highly regulated process involving a series of glycosyltransferases.

The use of this compound in metabolic labeling allows researchers to trace the incorporation of LacNAc into newly synthesized glycans, providing insights into the dynamics of glycan biosynthesis and turnover under various physiological and pathological conditions.

Experimental Protocols

Enzymatic Synthesis of N-Acetyllactosamine (LacNAc) Oligomers

This protocol describes a general method for the enzymatic synthesis of LacNAc oligomers using recombinant glycosyltransferases.

Materials:

-

Acceptor substrate (e.g., a chemically derivatized N-acetylglucosamine)

-

UDP-Galactose (UDP-Gal)

-

UDP-N-acetylglucosamine (UDP-GlcNAc)

-

Recombinant β1,3-galactosyltransferase (β3GalT)

-

Recombinant β1,3-N-acetylglucosaminyltransferase (β3GlcNAcT)

-

Alkaline phosphatase (AP)

-

Reaction buffer (e.g., 100 mM HEPES, pH 7.5)

-

Divalent cations (e.g., MgCl₂)

-

Dithiothreitol (DTT)

Procedure:

-

Prepare a reaction mixture containing the acceptor substrate, UDP-Gal, UDP-GlcNAc, β3GalT, β3GlcNAcT, and AP in the reaction buffer. The molar excess of UDP-sugars will depend on whether a sequential or one-pot synthesis is performed.[12]

-

Add divalent cations and DTT to the reaction mixture to ensure optimal enzyme activity.[12]

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specified period (e.g., 24-72 hours).[13]

-

Monitor the progress of the reaction by analyzing samples at different time points using High-Performance Liquid Chromatography (HPLC).[13]

-

Upon completion, purify the synthesized LacNAc oligomers using appropriate chromatographic techniques, such as gel filtration chromatography.

Chemoenzymatic Labeling of Cell-Surface LacNAc

This protocol outlines a method for the specific labeling of LacNAc-containing glycans on the surface of living cells.

Materials:

-

Live cells expressing surface LacNAc

-

Recombinant α1,3-fucosyltransferase (1,3-FucT) from Helicobacter pylori

-

GDP-fucose analog with a bioorthogonal handle (e.g., GDP-fucose-azide or GDP-fucose-alkyne)

-

Labeling buffer (e.g., PBS)

-

Fluorescent probe or biotin (B1667282) conjugate with a complementary bioorthogonal handle (e.g., alkyne-fluorophore or azide-biotin)

-

Click chemistry catalyst (if required)

Procedure:

-

Culture the cells of interest to an appropriate density.

-

Wash the cells with labeling buffer.

-

Incubate the cells with a solution containing 1,3-FucT and the GDP-fucose analog in labeling buffer for a specific time (e.g., 15-30 minutes) at 37°C.[14]

-

Wash the cells to remove unreacted reagents.

-

If a two-step labeling approach is used, incubate the cells with the complementary fluorescent probe or biotin conjugate under conditions that facilitate the bioorthogonal reaction (e.g., click chemistry).

-

Wash the cells to remove the excess probe.

-

The labeled cells can then be analyzed by flow cytometry, fluorescence microscopy, or other analytical techniques.[15]

Quantitative Data

The interaction between LacNAc-containing glycans and glycan-binding proteins, such as galectins, is a key area of research. The following tables summarize some of the quantitative data available in the literature.

Table 1: Binding Affinities of Galectins to LacNAc and Related Glycans

| Galectin | Ligand | Binding Affinity (Kd or ΔG) | Method | Reference |

| Galectin-3 | N-Acetyllactosamine (LacNAc) | -6.0 kcal/mol | Isothermal Titration Calorimetry (ITC) | [16] |

| Galectin-3 | Thiodigalactoside (TDG) | -5.6 kcal/mol | Isothermal Titration Calorimetry (ITC) | [16] |

| Galectin-3 | LacNAc-LacNAc modified BSA | 0.1 µM (Kd) | ELISA-type assay | [17] |

| Galectin-3 | LacDiNAc-LacNAc modified BSA | 3 x 10⁻⁸ M (Kd) | ELISA-type assay | [17] |

| Galectin-3 | GB1107 (synthetic inhibitor) | -6.7 kcal/mol | Binding Free Energy Calculation | [18] |

| Galectin-3 | GB1211 (synthetic inhibitor) | -9.5 kcal/mol | Binding Free Energy Calculation | [18] |

Table 2: Yields of Enzymatic Synthesis of LacNAc Oligomers

| Product | Synthesis Method | Yield | Reference |

| LacNAc type 1 disaccharide | Sequential enzymatic synthesis | High, complete acceptor conversion | [12] |

| LacNAc type 1 trisaccharide | Sequential enzymatic synthesis | High, complete acceptor conversion | [12] |

| LacNAc type 1 tetrasaccharide | Sequential enzymatic synthesis | High, complete acceptor conversion | [12] |

| LacNAc type 1 pentasaccharide | Sequential enzymatic synthesis | High, complete acceptor conversion | [12] |

| LacNAc type 1 hexasaccharide | Sequential enzymatic synthesis | Low | [12] |

| LacNAc type 1 octasaccharide | Sequential enzymatic synthesis | Low | [12] |

Signaling Pathways and Experimental Workflows

The interaction of cell-surface LacNAc with galectins can initiate intracellular signaling cascades that regulate various cellular processes, including cell growth, differentiation, and apoptosis.

Galectin-3 Mediated Signaling Pathway

Galectin-3, a β-galactoside-binding lectin, plays a crucial role in cancer progression and inflammation.[19] Its binding to LacNAc-containing glycans on cell surface receptors can trigger downstream signaling events.

Caption: Galectin-3 binding to LacNAc on cell surface receptors induces clustering and activates downstream signaling.

Experimental Workflow for Chemoenzymatic Labeling and Analysis

The following diagram illustrates a typical workflow for the chemoenzymatic labeling of cell-surface LacNAc for subsequent analysis.

References

- 1. Turning-Off Signaling by Siglecs, Selectins, and Galectins: Chemical Inhibition of Glycan-Dependent Interactions in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-Acetyllactosamine | C14H25NO11 | CID 439271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Immunomart [immunomart.com]

- 8. usbio.net [usbio.net]

- 9. N-Acetyllactosamine [sigmaaldrich.com]

- 10. Peracetylated sugar derivatives show high solubility in liquid and supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Chemoenzymatic Measurement of LacNAc in Single-Cell Multiomics Reveals It as a Cell-Surface Indicator of Glycolytic Activity of CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Quantitative Structure–Activity Relationships for Human Galectin‑3 Inhibitors: Insights from Quantum Chemical Interaction Energy Terms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Galectin Binding to Neo-Glycoproteins: LacDiNAc Conjugated BSA as Ligand for Human Galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Binding free energy analysis of galectin‐3 natural ligands and synthetic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of N-Acetyllactosamine Heptaacetate: A Detailed Protocol for Research Laboratories

Abstract

This application note provides a comprehensive protocol for the chemical synthesis of N-Acetyllactosamine Heptaacetate, a crucial building block and intermediate in glycobiology research and drug development. The protocol details a two-step process commencing with the enzymatic synthesis of N-Acetyllactosamine, followed by its complete acetylation to yield the desired heptaacetate derivative. This document is intended for researchers, scientists, and professionals in the field of carbohydrate chemistry and drug development, offering detailed methodologies, data presentation in structured tables, and visualizations of the experimental workflow.

Introduction

N-Acetyllactosamine (LacNAc) is a fundamental disaccharide unit present in a wide variety of N- and O-linked glycans on cell surfaces. These structures play critical roles in numerous biological processes, including cell-cell recognition, signaling, and immune responses. The peracetylated form, this compound, serves as a key intermediate in the synthesis of more complex glycoconjugates and as a valuable tool for studying glycan-binding proteins and enzymes due to its increased solubility in organic solvents and the protection of its hydroxyl groups. This protocol outlines a reliable method for the synthesis, purification, and characterization of this compound suitable for a standard research laboratory setting.

Synthesis Pathway Overview

The synthesis of this compound is achieved in two primary stages:

-

Enzymatic Synthesis of N-Acetyllactosamine: This step utilizes the transglycosylation activity of β-galactosidase to couple galactose from a donor substrate (e.g., lactose) to an acceptor, N-acetylglucosamine (GlcNAc).

-

Peracetylation of N-Acetyllactosamine: The unprotected hydroxyl groups of the synthesized N-Acetyllactosamine are then acetylated using acetic anhydride (B1165640) in the presence of pyridine (B92270) to yield the final product, this compound.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Lactose | ≥99.5% | Sigma-Aldrich |

| N-Acetyl-D-glucosamine (GlcNAc) | ≥98% | Sigma-Aldrich |

| β-Galactosidase (from Aspergillus oryzae) | ≥8.0 units/mg | Sigma-Aldrich |

| Sodium Phosphate (B84403) Buffer | pH 6.5 | In-house preparation |

| Acetic Anhydride | ≥99% | Sigma-Aldrich |

| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |

| Dichloromethane (B109758) (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Ethyl Acetate (B1210297) (EtOAc) | ACS grade | Fisher Scientific |

| Hexanes | ACS grade | Fisher Scientific |

| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |

Step 1: Enzymatic Synthesis of N-Acetyllactosamine

This protocol is adapted from established enzymatic synthesis methods.

-

Reaction Setup:

-

In a 250 mL Erlenmeyer flask, dissolve 10 g of lactose and 10 g of N-Acetyl-D-glucosamine in 100 mL of 0.1 M sodium phosphate buffer (pH 6.5).

-

Warm the mixture to 50°C in a water bath to ensure complete dissolution.

-

Once dissolved, cool the solution to 40°C.

-

Add 500 mg of β-galactosidase to the solution.

-

-

Incubation:

-

Seal the flask and incubate at 40°C with gentle agitation (150 rpm) for 48-72 hours.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol:water (7:2:1). The product, N-Acetyllactosamine, will have a lower Rf value than the starting materials.

-

-

Reaction Quenching and Work-up:

-

Once the reaction has reached completion (or equilibrium), heat the mixture to 95°C for 10 minutes to denature and inactivate the enzyme.

-

Cool the mixture to room temperature and centrifuge at 4000 rpm for 20 minutes to pellet the denatured enzyme.

-

Decant the supernatant and concentrate it under reduced pressure to a volume of approximately 20 mL.

-

-

Purification:

-